2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the nitro group on the pyrazole ring and the carboxylic acid group on the pyridine ring makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid typically involves the condensation of 3-nitropyrazole with a pyridine derivative. One common method includes the reaction of 3-nitropyrazole with 4-chloropyridine-2-carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Amino derivatives: from the reduction of the nitro group.
Alcohol derivatives: from the reduction of the carboxylic acid group.
Substituted pyrazole derivatives: from nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
3-nitropyrazole: Shares the nitro group on the pyrazole ring but lacks the pyridine and carboxylic acid functionalities.
4-chloropyridine-2-carboxylic acid: Contains the pyridine and carboxylic acid groups but lacks the pyrazole ring.
2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid: Similar structure but without the nitro group on the pyrazole ring.
Uniqueness: 2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid is unique due to the combination of the nitro group, pyrazole ring, pyridine ring, and carboxylic acid group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)6-1-3-10-8(5-6)12-4-2-7(11-12)13(16)17/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVAWSLXXJNSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=CC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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